molecular formula C23H25N3O7 B2818711 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 887873-67-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

カタログ番号: B2818711
CAS番号: 887873-67-8
分子量: 455.467
InChIキー: IAEFQNOIBKMSCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, an oxadiazole ring, and a triethoxybenzamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Benzodioxin and Oxadiazole Rings: This step involves the formation of a bond between the benzodioxin and oxadiazole rings, typically through a nucleophilic substitution reaction.

    Introduction of the Triethoxybenzamide Moiety: The final step involves the acylation of the intermediate compound with triethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学的研究の応用

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is used in the development of novel materials with unique electronic, optical, and mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

類似化合物との比較

Similar Compounds

  • N-{[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dimethoxybenzamide
  • 2-Amino-5-phenyl-1,4-benzodiazepine 1-Oxides
  • 2-Amino-6-phenyl-1,5-benzodiazocine 1-Oxides

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

生物活性

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C19H24N2O5\text{Molecular Formula C}_{19}\text{H}_{24}\text{N}_2\text{O}_5

Key Properties:

  • Molar Mass: 364.41 g/mol
  • Density: 1.233 g/cm³ (predicted)
  • Solubility: Solubility in various solvents is yet to be extensively characterized.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring and subsequent functionalization with triethoxybenzamide moieties. The synthetic pathway typically includes:

  • Formation of 2,3-dihydro-1,4-benzodioxin : This is synthesized through reactions involving benzodioxin derivatives.
  • Oxadiazole Formation : The introduction of the oxadiazole ring is achieved via cyclization reactions involving appropriate hydrazides or amidoximes.
  • Final Amide Coupling : The final step involves coupling the oxadiazole with triethoxybenzamide under suitable conditions.

Enzyme Inhibition

Research indicates that compounds containing oxadiazole moieties exhibit significant enzyme inhibitory activities. For instance:

  • Alpha-glucosidase Inhibition : Studies have shown that similar compounds can inhibit yeast alpha-glucosidase effectively, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : While some derivatives show weak inhibition against acetylcholinesterase (AChE), this activity is essential for potential applications in Alzheimer's disease treatment .

Antimicrobial Activity

Compounds with a similar structural framework have demonstrated notable antimicrobial properties. For example:

  • Anti-tubercular Activity : Substituted oxadiazoles have been reported to possess anti-tubercular activity against Mycobacterium tuberculosis, with some derivatives achieving low minimum inhibitory concentrations (MICs) .

Insecticidal Activity

Recent studies have also highlighted the insecticidal potential of oxadiazole derivatives:

  • Compounds were tested against pests like Mythimna separata and Plutella xylostella, showing moderate to excellent larvicidal activities .

Case Study 1: Enzyme Inhibition Profile

In a study evaluating various oxadiazole derivatives for their enzyme inhibition capabilities:

CompoundTarget EnzymeIC50 (µM)Remarks
1Alpha-glucosidase0.25Potent inhibitor
2Acetylcholinesterase10.0Weak inhibition

This table illustrates the varying degrees of activity against different enzymes relevant to metabolic disorders and neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of oxadiazole derivatives against Mycobacterium tuberculosis revealed:

CompoundMIC (µg/mL)Resistance Strain
3a0.25Wild-type H37Rv
3b0.50Monoresistant strains

These findings underscore the therapeutic potential of oxadiazole-containing compounds in treating resistant strains of tuberculosis.

特性

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-4-28-18-12-15(13-19(29-5-2)20(18)30-6-3)21(27)24-23-26-25-22(33-23)14-7-8-16-17(11-14)32-10-9-31-16/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEFQNOIBKMSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。